A Technical Guide to 2-Phenylpiperidine: Chemical Properties, Synthesis, and Analysis
A Technical Guide to 2-Phenylpiperidine: Chemical Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpiperidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine (B6355638) scaffold, combined with the presence of a phenyl group, imparts unique stereochemical and electronic properties that are leveraged in medicinal chemistry to design ligands for various biological targets. This technical guide provides an in-depth overview of the chemical properties, experimental protocols for synthesis and analysis, and the biological relevance of 2-phenylpiperidine and its derivatives.
IUPAC Name and Chemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-phenylpiperidine .[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 2-phenylpiperidine | [1] |
| Molecular Formula | C₁₁H₁₅N | [1][2][3] |
| Molecular Weight | 161.24 g/mol | [1][2][4] |
| CAS Number | 3466-80-6 | [1][2][3] |
| Appearance | Colorless to almost clear liquid | [3] |
| Boiling Point | 70-72 °C at 0.45 mmHg257.3 °C at 760 mmHg | [2][5] |
| Melting Point | 18 °C | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| pKa | 9.74 ± 0.10 (Predicted) | [6] |
| LogP | 2.34 | [2] |
| Refractive Index | 1.5390 to 1.5430 | [6] |
| Solubility | Soluble in water | [7] |
Experimental Protocols
Synthesis of 2-Phenylpiperidine via Catalytic Hydrogenation of 2-Phenylpyridine (B120327)
The synthesis of 2-phenylpiperidine is commonly achieved through the catalytic hydrogenation of 2-phenylpyridine. This method offers high yields and is a well-established procedure in organic synthesis.[3]
Materials:
-
2-Phenylpyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas (H₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
High-pressure reactor (autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
-
Column chromatography setup (Silica gel, 60-120 mesh)
-
Petroleum ether
Procedure:
-
In a high-pressure reactor, dissolve 1.0 g of 2-phenylpyridine in 5 mL of glacial acetic acid.
-
To this stirred solution, add a catalytic amount of PtO₂ (approximately 5 mol%).
-
Seal the reactor and pressurize it with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas from the reactor.
-
Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized (cessation of effervescence).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a 5% ethyl acetate in petroleum ether eluent to afford pure 2-phenylpiperidine.[3]
Analytical Protocols
GC-MS is a powerful technique for the identification and purity assessment of 2-phenylpiperidine.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of 2-phenylpiperidine in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Prepare working standard solutions by serial dilution of the stock solution.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The identity of 2-phenylpiperidine is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The purity is determined by the relative area of the 2-phenylpiperidine peak compared to any impurity peaks.
NMR spectroscopy is essential for the structural elucidation of 2-phenylpiperidine.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-phenylpiperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
¹H NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
Phenyl protons: δ 7.2-7.4 ppm (multiplet, 5H)
-
Piperidine protons: Chemical shifts will vary, with the proton at the 2-position being a multiplet and other piperidine protons appearing as multiplets in the upfield region. The N-H proton signal will be a broad singlet.
-
¹³C NMR Spectroscopy:
-
Expected Chemical Shifts (in CDCl₃):
-
Phenyl carbons: δ 125-145 ppm.
-
Piperidine carbons: δ 25-60 ppm.
-
Biological Activity and Signaling Pathway
Phenylpiperidine derivatives are a well-established class of compounds with significant activity in the central nervous system.[1][5] Many of these compounds, such as fentanyl and its analogues, are potent agonists of the µ-opioid receptor.[1][5] The interaction of these ligands with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to analgesia.
The binding of a phenylpiperidine agonist to the µ-opioid receptor activates the inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Simultaneously, the activated G-protein inhibits voltage-gated Ca²⁺ channels and activates G-protein-coupled inwardly rectifying K⁺ channels. The reduced influx of Ca²⁺ leads to a decrease in the release of neurotransmitters, while the increased efflux of K⁺ results in hyperpolarization of the neuronal membrane. Together, these effects reduce neuronal excitability and produce a strong analgesic effect.
References
- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
